molecular formula C37H27O4P B6416193 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1297613-74-1

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B6416193
CAS No.: 1297613-74-1
M. Wt: 566.6 g/mol
InChI Key: WKLKIYOIIMLVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound that belongs to the class of phosphine ligands. These compounds are often used in catalysis and coordination chemistry due to their ability to stabilize various metal centers and facilitate a range of chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene derivatives, followed by the formation of the indeno structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can produce lower oxidation state phosphines .

Scientific Research Applications

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its ability to coordinate with metal centers. This coordination can enhance the reactivity of the metal, facilitating various catalytic processes. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in both chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its complex structure, which provides distinct steric and electronic properties. These properties enable it to stabilize metal centers in ways that other ligands cannot, making it particularly valuable in specialized catalytic applications .

Properties

IUPAC Name

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H27O4P/c38-42(39)40-35-31(29-11-9-23-5-1-3-7-27(23)21-29)15-13-25-17-19-37(33(25)35)20-18-26-14-16-32(36(41-42)34(26)37)30-12-10-24-6-2-4-8-28(24)22-30/h1-16,21-22H,17-20H2,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLKIYOIIMLVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC6=CC=CC=C6C=C5)OP(=O)(OC7=C(C=CC1=C37)C8=CC9=CC=CC=C9C=C8)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H27O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.